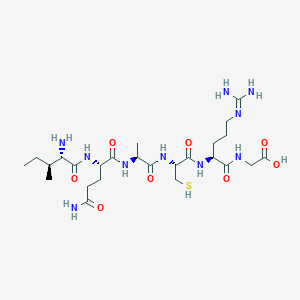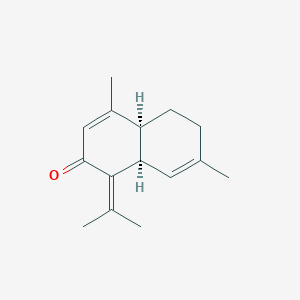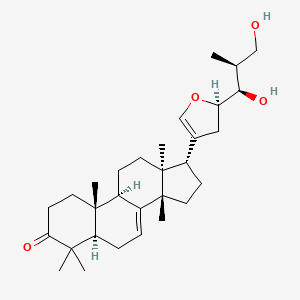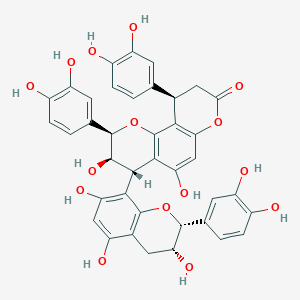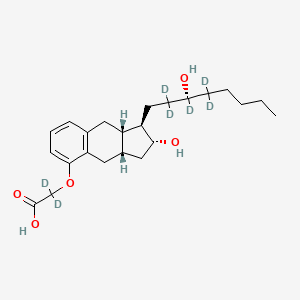
Treprostinil-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Treprostinil-d7 is a deuterated analog of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This compound is particularly valuable in scientific research due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-d7 involves multiple steps, including the incorporation of deuterium atoms. One of the key steps in the synthesis is the Claisen rearrangement, which is performed in a plug flow reactor to improve yields and selectivity . Another critical step is the Pauson–Khand reaction, which is carried out under catalytic conditions with cobalt carbonyl and carbon monoxide . The synthesis is completed in 12 linear steps from (S)-epichlorhydrin, resulting in a global yield of 14% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. The incorporation of deuterium is achieved through the use of deuterated reagents and solvents, which are carefully controlled to maintain the isotopic purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Treprostinil-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Treprostinil-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the degradation pathways of treprostinil.
Biology: Helps in studying the biological effects of treprostinil by tracking its distribution and metabolism in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of treprostinil.
Industry: Employed in the development of new formulations and delivery systems for treprostinil to enhance its therapeutic efficacy and reduce side effects
Wirkmechanismus
Treprostinil-d7 exerts its effects by promoting the vasodilation of pulmonary and systemic arterial vascular beds and inhibiting platelet aggregation . The primary molecular targets are the prostacyclin receptors, which mediate the vasodilatory and anti-aggregatory effects. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Treprostinil-d7 is unique due to its deuterium labeling, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Treprostinil: The non-deuterated analog used for the treatment of pulmonary arterial hypertension.
Epoprostenol: Another prostacyclin analog with a shorter half-life and less metabolic stability compared to treprostinil.
This compound stands out due to its enhanced stability and suitability for detailed metabolic studies, making it a valuable tool in both research and clinical settings.
Eigenschaften
Molekularformel |
C23H34O5 |
|---|---|
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-2,2,3,4,4-pentadeuterio-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i7D2,9D2,14D2,17D |
InChI-Schlüssel |
PAJMKGZZBBTTOY-RMWMNVKXSA-N |
Isomerische SMILES |
[2H][C@](C([2H])([2H])CCCC)(C([2H])([2H])C[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC([2H])([2H])C(=O)O)O)O |
Kanonische SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B12379910.png)

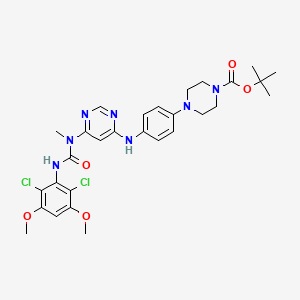
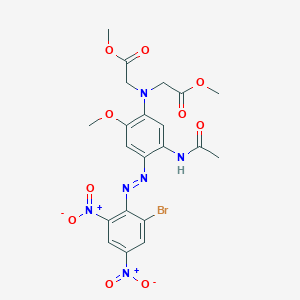
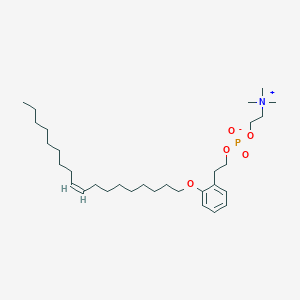


![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
